

# Application Note: Synthesis of 4'-Methoxypropiofenone via Friedel-Crafts Acylation

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## Compound of Interest

Compound Name: 4'-Methoxypropiofenone

Cat. No.: B029531

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **4'-Methoxypropiofenone**, a valuable intermediate in the pharmaceutical and fragrance industries.[1] The synthesis is achieved through the Friedel-Crafts acylation of anisole with propionyl chloride, a classic example of electrophilic aromatic substitution.[2][3] This application note includes a comprehensive experimental protocol, a summary of reaction parameters from various studies, physical and spectroscopic data for the product, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and clarity.

## Introduction and Reaction Overview

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis used to introduce an acyl group to an aromatic ring.[3] In this application, anisole (methoxybenzene) is acylated using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ) or iron(III) chloride ( $\text{FeCl}_3$ ).[2][4] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring.[2][5]

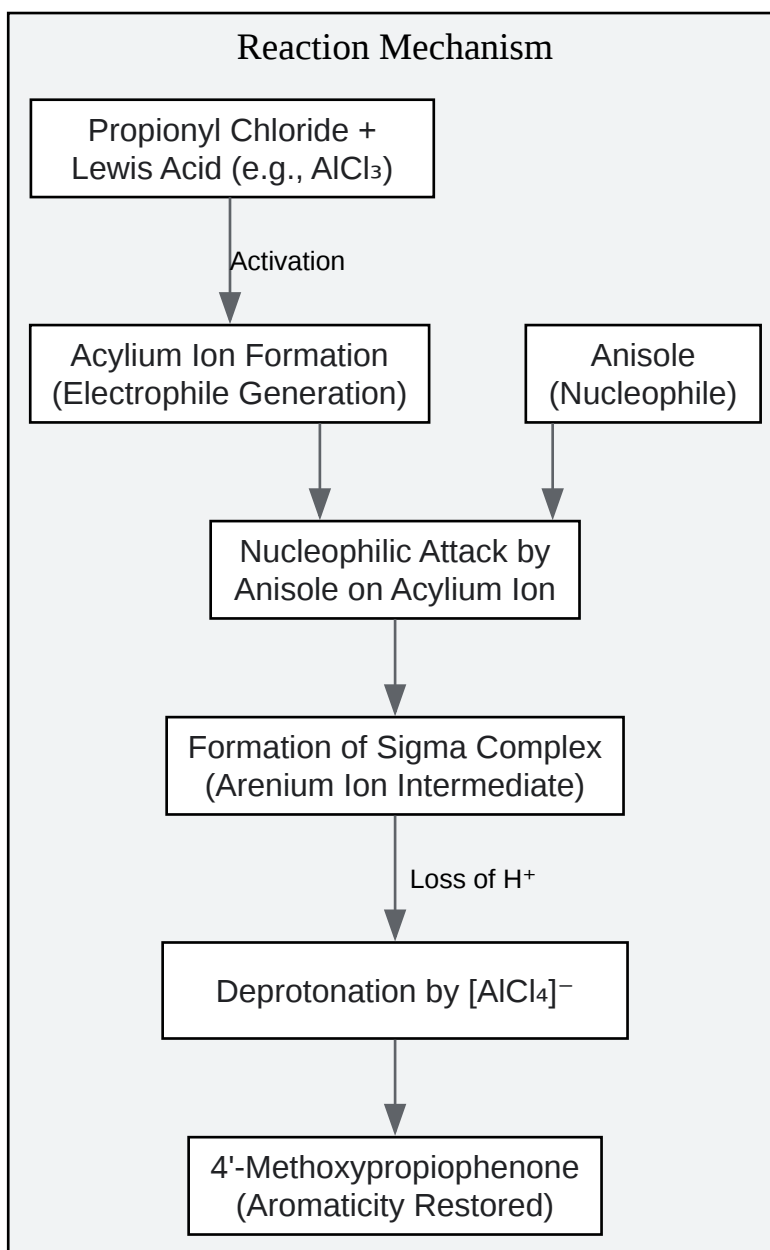
The methoxy ( $-\text{OCH}_3$ ) group on the anisole ring is an activating, ortho-, para-directing group due to its ability to donate electron density into the ring through resonance.[2][4][6] This

directing effect leads to the preferential formation of the para-substituted product, **4'-Methoxypropioophenone**, over the ortho isomer due to reduced steric hindrance.<sup>[2]</sup>

Reaction Scheme: Anisole + Propionyl Chloride --(Lewis Acid)--> **4'-Methoxypropioophenone** + HCl

## Reaction Mechanism and Experimental Workflow

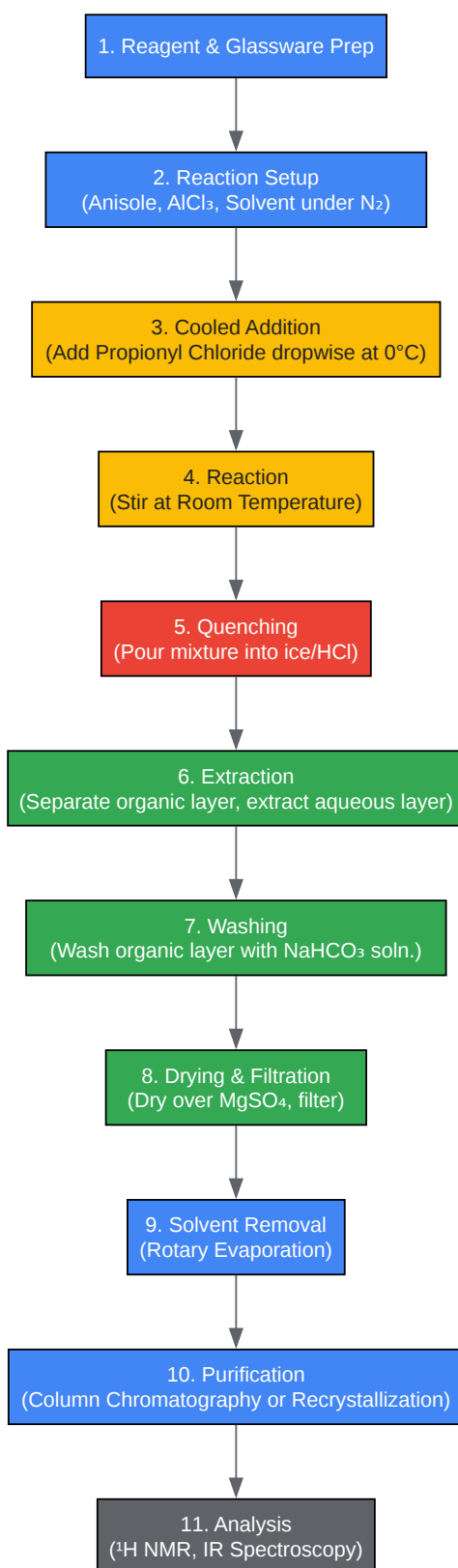
The logical flow of the synthesis involves the initial activation of the acylating agent by the Lewis acid, followed by the electrophilic substitution reaction and a subsequent aqueous workup to isolate the product.



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Caption: Logical flow of the Friedel-Crafts acylation mechanism.

The experimental procedure follows a standard synthesis workflow, including reaction setup, workup, and purification stages.



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Caption: General experimental workflow for the synthesis of **4'-Methoxypropiofenone**.

## Data Presentation

### Physical Properties of 4'-Methoxypropiophenone

The synthesized compound is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> It is sparingly soluble in water but soluble in common organic solvents like ethanol and ether.<sup>[1]</sup>

Property	Value	Reference
CAS Number	121-97-1	
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<sup>[1]</sup>
Molar Mass	164.20 g/mol	
Melting Point	27-29 °C	
Boiling Point	273-275 °C	
Density	~1.06 g/cm <sup>3</sup>	<sup>[1]</sup>

### Comparison of Reaction Conditions

The yield and efficiency of the Friedel-Crafts acylation can vary significantly based on the chosen reagents and conditions.

Catalyst	Acyating Agent	Solvent	Temp.	Time	Yield	Reference
AlCl <sub>3</sub>	Propionyl Chloride	Dichloromethane	0°C to RT	2 hr	98%	<sup>[7]</sup>
FeCl <sub>3</sub>	Propionyl Chloride	Dichloromethane	RT	15 min	N/A	<sup>[4]</sup>
AlCl <sub>3</sub>	Acetic Anhydride	Dichloromethane	Reflux	N/A	85.7%	<sup>[6]</sup>
Zeolite (HMOR)	Propionic Anhydride	Anisole (solvent)	100°C (373K)	N/A	~40-45%	<sup>[8]</sup>

## Detailed Experimental Protocol

This protocol is based on a high-yield synthesis using aluminum chloride as the catalyst.<sup>[7]</sup>

### Materials and Equipment

- Reagents: Anisole ( $\geq 99\%$ ), Propionyl chloride ( $\geq 99\%$ ), Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) ( $\geq 99\%$ ), Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , anhydrous), Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), Hydrochloric acid (conc.), Deionized water, Ice.
- Equipment: Round-bottom flask, addition funnel, magnetic stirrer with stir bar, reflux condenser, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, glassware for extraction and filtration, column chromatography setup.

### Safety Precautions

- Conduct the reaction in a well-ventilated fume hood.
- Anhydrous aluminum chloride reacts violently with water. Handle with care in a dry environment.<sup>[9]</sup>
- Propionyl chloride is corrosive and a lachrymator.<sup>[9]</sup>
- Dichloromethane is a volatile and potentially harmful solvent.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

### Reaction Procedure

- Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath. Ensure the system is under a dry nitrogen atmosphere.
- Reagent Addition: To the flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (33.4 g, 250 mmol). Stir the resulting suspension.

- In a separate flask, prepare a solution of anisole (27.0 g, 250 mmol) in anhydrous dichloromethane (20 mL).
- Slow Addition: Add propionyl chloride (23.1 g, 250 mmol) dropwise to the  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature below 5°C.
- After the addition of propionyl chloride is complete, add the anisole solution dropwise over 30 minutes, again keeping the temperature below 5°C.
- Reaction: Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.<sup>[7]</sup>
- Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 20 mL of concentrated HCl, stirring vigorously.<sup>[9]</sup> This step decomposes the aluminum chloride complex.<sup>[10]</sup>

## Workup and Purification

- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.<sup>[4][9]</sup>
- Washing: Combine all organic layers and wash them sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and then 50 mL of water.<sup>[7]</sup>
- Drying: Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Solvent Removal: Remove the drying agent by gravity filtration and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.<sup>[9]</sup>
- Purification: Purify the resulting organic residue by column chromatography (eluent: ethyl acetate/n-hexane, 1:10 v/v) to obtain pure **4'-Methoxypropiophenone**.<sup>[7]</sup>

## Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the para-substitution pattern.

- Expected chemical shifts (in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ):  $\delta$  ~7.9 (d, 2H, aromatic protons ortho to carbonyl),  $\delta$  ~7.0 (d, 2H, aromatic protons meta to carbonyl),  $\delta$  3.8 (s, 3H,  $-\text{OCH}_3$  protons),  $\delta$  2.9 (q, 2H,  $-\text{CH}_2-$  protons),  $\delta$  1.1 (t, 3H,  $-\text{CH}_3$  protons).<sup>[7]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands.
  - A strong C=O stretch for the ketone at ~1670-1680  $\text{cm}^{-1}$ .
  - C-O stretching for the methoxy group at ~1250  $\text{cm}^{-1}$  and ~1030  $\text{cm}^{-1}$ .
  - Aromatic C-H stretching just above 3000  $\text{cm}^{-1}$ .
  - Aliphatic C-H stretching just below 3000  $\text{cm}^{-1}$ .

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